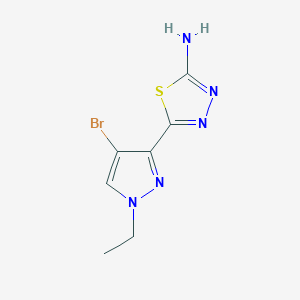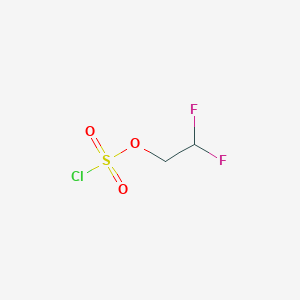![molecular formula C19H16ClNO2 B2860504 4-(8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid CAS No. 1217700-22-5](/img/structure/B2860504.png)
4-(8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid (4-Cl-CPQBA) is a novel compound with potential applications in the field of medicinal chemistry. It is a derivative of quinoline and has a unique chemical structure. It has been found to possess interesting biological activities, such as anti-inflammatory, anti-bacterial, and anti-cancer properties. In addition, 4-Cl-CPQBA is also known to have antioxidant, anti-apoptotic, and anti-angiogenic activities. This compound is of great interest to researchers due to its potential therapeutic applications.
Scientific Research Applications
Propeller-Shaped Mesomeric Betaines
The synthesis of a propeller-shaped mesomeric betaine derivative involving a quinoline structure demonstrates the molecule's unique configuration and charge distribution. This study sheds light on the molecule's physical and chemical properties governed by its type of conjugation, offering insights into the design and development of novel heterocyclic compounds with potential applications in material science and molecular engineering (Schmidt et al., 2019).
Fluorescent Sensing of Zn(II)
Research on quinoline-derivatized fluoresceins, including compounds structurally similar to the one of interest, has been conducted to develop sensitive fluorescent sensors for Zn(II) ions. These studies contribute to the understanding of zinc's biological roles and provide tools for detecting Zn(II) in various environments, highlighting the compound's application in biochemistry and environmental science (Nolan et al., 2005).
Metal-Organic Frameworks
The synthesis and structural characterization of metal complexes and coordination polymers using quinoline-derived ligands have been explored. These compounds exhibit interesting properties, such as fluorescence and gas sensing capabilities, indicating their potential applications in materials science for developing new sensors and functional materials (Rad et al., 2016).
Heterocyclic Compound Synthesis
Studies on the synthesis of heterocyclic compounds using quinoline structures offer insights into organic synthesis methodologies. These research findings contribute to the development of new pharmaceuticals and agrochemicals by providing novel synthetic routes and compound libraries for biological evaluation (Kozlov & Dikusar, 2019).
Pharmacological Potential
Research into the synthesis and biological evaluation of quinoline derivatives, including the examination of their antibacterial and anticancer activities, underscores the significance of such compounds in drug discovery and development. These studies aim to identify new therapeutic agents by exploring the biological activities of novel quinoline-based compounds (Podila & Omprakash, 2020).
properties
IUPAC Name |
4-(8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c20-13-8-9-17-16(10-13)14-2-1-3-15(14)18(21-17)11-4-6-12(7-5-11)19(22)23/h1-2,4-10,14-15,18,21H,3H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWGHMWJSACFCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyridazine-3-carboxamide](/img/structure/B2860422.png)
![8-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2860425.png)



![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-oxo-1H-quinoline-4-carboxylate](/img/structure/B2860430.png)



![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2860435.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2860440.png)

